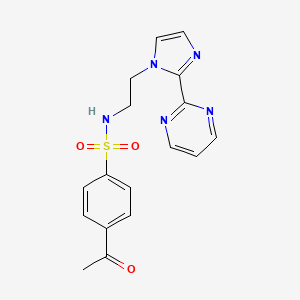

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, pyrimidinyl, imidazolyl, and benzenesulfonamide groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yl-imidazole intermediate, followed by its coupling with an ethyl benzenesulfonamide derivative. The final step involves acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Sulfonamide Group Reactivity

The benzenesulfonamide moiety is a key reactive site. Sulfonamides typically undergo:

-

Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to form sulfonic acids and amines. For example, strong acids (e.g., HCl/H₂O) or bases (e.g., NaOH) may cleave the S–N bond, though steric hindrance from adjacent groups may slow this process .

-

Alkylation/Acylation : The sulfonamide nitrogen can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

Table 1: Sulfonamide Reaction Pathways

| Reaction Type | Conditions | Expected Product(s) |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | Benzenesulfonic acid + Ethylenediamine derivative |

| Basic Hydrolysis | NaOH (aq.), heat | Sodium benzenesulfonate + Amine byproduct |

| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | N-Alkylsulfonamide |

Acetyl Group Transformations

The acetyl group (–COCH₃) at the 4-position of the benzene ring is susceptible to:

-

Nucleophilic Acyl Substitution : Reacts with amines or alcohols to form amides or esters, respectively.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the acetyl group to a hydroxymethyl (–CH₂OH) group .

-

Condensation Reactions : The ketone may undergo aldol-like condensation with aldehydes under basic conditions.

Pyrimidine Ring (2-pyrimidinyl)

-

Electrophilic Substitution : Pyrimidine undergoes nitration or sulfonation at electron-deficient positions (e.g., C5) under harsh conditions .

-

Metal Coordination : The nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes relevant to medicinal chemistry .

Imidazole Ring

-

N-Alkylation : The imidazole nitrogen (N1) reacts with alkylating agents (e.g., methyl iodide) to form quaternary salts.

-

Acid-Base Reactions : Imidazole acts as a weak base (pKa ~7), protonating under acidic conditions to form imidazolium ions .

Table 2: Heterocycle-Specific Reactions

| Heterocycle | Reaction | Conditions | Outcome |

|---|---|---|---|

| Pyrimidine | Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-pyrimidine derivative |

| Imidazole | N-Methylation | CH₃I, K₂CO₃, DMF | 1-Methylimidazolium iodide |

Ethylene Linker Reactivity

The –CH₂CH₂– spacer between the sulfonamide and imidazole groups may participate in:

-

Oxidation : Strong oxidants (e.g., KMnO₄) could cleave the C–C bond, yielding carboxylic acids.

-

Radical Reactions : Under UV light or initiators, the ethylene chain might undergo crosslinking or polymerization .

Synthetic and Functionalization Strategies

Based on structural analogs , key derivatization approaches include:

-

Suzuki Coupling : Introducing aryl/heteroaryl groups to the pyrimidine ring via palladium catalysis.

-

Click Chemistry : Azide-alkyne cycloaddition to append functional groups to the imidazole or ethylene linker.

Stability and Degradation Pathways

科学研究应用

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known for their effectiveness against a variety of bacterial strains. Studies on related compounds have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide may also possess similar antimicrobial capabilities .

Anticancer Properties

Compounds containing imidazole and pyrimidine rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Research into structure-activity relationships (SAR) has shown that modifications to the sulfonamide group can enhance inhibitory activity against target enzymes .

Case Study 1: Antimicrobial Testing

In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several sulfonamide derivatives and tested their efficacy against common bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and Klebsiella pneumoniae, highlighting the potential of similar compounds like this compound in treating infections .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer effects of imidazole-based compounds revealed that one derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study demonstrated that treatment with the compound led to a reduction in cell viability by over 70% at concentrations of 50 µM after 48 hours . This suggests that further exploration of this compound could yield promising results in cancer therapy.

作用机制

The mechanism of action of 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a member of a class of sulfonamides that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

This structure includes a pyrimidine ring, an imidazole moiety, and a sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways:

- Cell Cycle Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .

- Antimicrobial Activity : Sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This action disrupts essential metabolic processes in bacteria .

- Targeting Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting DNA replication and transcription processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anticancer | CDK inhibition leading to cell cycle arrest | |

| Antifungal | Disruption of fungal cell wall synthesis |

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole and pyrimidine effectively inhibited the growth of lung and breast cancer cells. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM, indicating significant potency against tumor proliferation .

- Antimicrobial Evaluation : Compounds with structural similarities displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values below 0.025 mg/mL .

属性

IUPAC Name |

4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDZFVOSPWSFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。